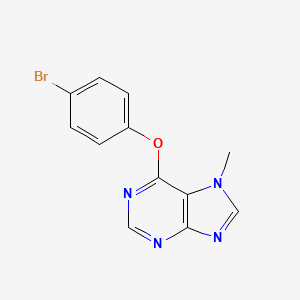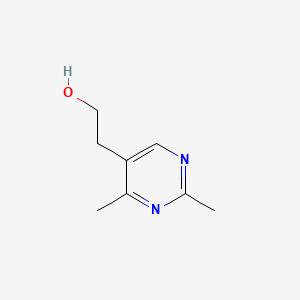
2-Oxazolidinone, 3-(furfurylideneamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-(furfurylideneamino)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant biological and pharmacological activities, particularly as antimicrobial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinones can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides, catalyzed by bifunctional phase-transfer catalysts. This method can yield up to 92% using PhCl as a solvent at 100°C within 12 hours . Another method includes the ring-opening of aziridines by CO2 and the “one-pot” reaction of primary amines with epoxides and CO2 .
Industrial Production Methods: Industrial production of 2-oxazolidinones often involves non-phosgene routes due to the high toxicity of phosgene. The use of bifunctional phase-transfer catalysts and metallic catalysts has been explored to improve yield and efficiency under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxazolidinone, 3-(furfurylideneamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like NaH for intramolecular heterocyclization and trimethylsilyl azide for the modified Curtius rearrangement . Conditions often involve moderate to high temperatures and the presence of catalysts to drive the reactions to completion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with isocyanates and epoxides typically yields 2-oxazolidinones, while reactions involving aziridines and CO2 can produce various substituted oxazolidinones .
Applications De Recherche Scientifique
2-Oxazolidinone, 3-(furfurylideneamino)- has a wide range of applications in scientific research. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria . They act as protein synthesis inhibitors, targeting the ribosomal 50S subunit and preventing the formation of a functional 70S initiation complex . Additionally, oxazolidinones have been explored for their potential anticancer, anti-inflammatory, and neurologic applications .
Mécanisme D'action
The mechanism of action of 2-oxazolidinone, 3-(furfurylideneamino)- involves the inhibition of bacterial protein synthesis. This compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This action is bacteriostatic against enterococci and staphylococci and bactericidal against most strains of streptococci .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds in the oxazolidinone class include linezolid, tedizolid, posizolid, and contezolid . These compounds share the oxazolidinone ring structure and exhibit similar antimicrobial activities.
Uniqueness: What sets 2-oxazolidinone, 3-(furfurylideneamino)- apart is its specific substitution pattern, which can influence its reactivity and biological activity. The furfurylideneamino group may confer unique properties, such as enhanced binding affinity to molecular targets or improved pharmacokinetic profiles .
Conclusion
2-Oxazolidinone, 3-(furfurylideneamino)- is a versatile compound with significant applications in chemistry, biology, and medicine. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
6270-33-3 |
|---|---|
Formule moléculaire |
C8H8N2O3 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
3-[(E)-furan-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O3/c11-8-10(3-5-13-8)9-6-7-2-1-4-12-7/h1-2,4,6H,3,5H2/b9-6+ |
Clé InChI |
JZSCDNDWOSCSJX-RMKNXTFCSA-N |
SMILES isomérique |
C1COC(=O)N1/N=C/C2=CC=CO2 |
SMILES canonique |
C1COC(=O)N1N=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
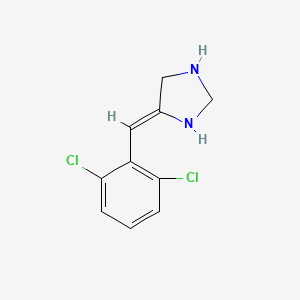
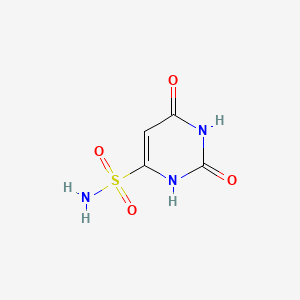
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
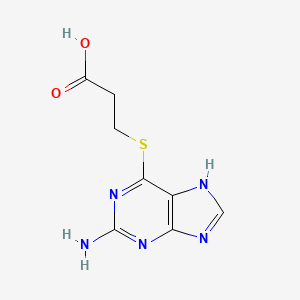
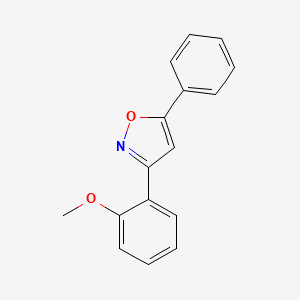
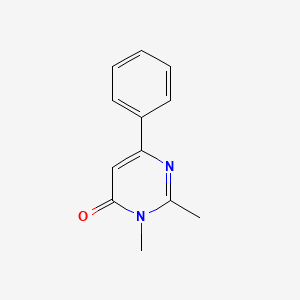
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)
